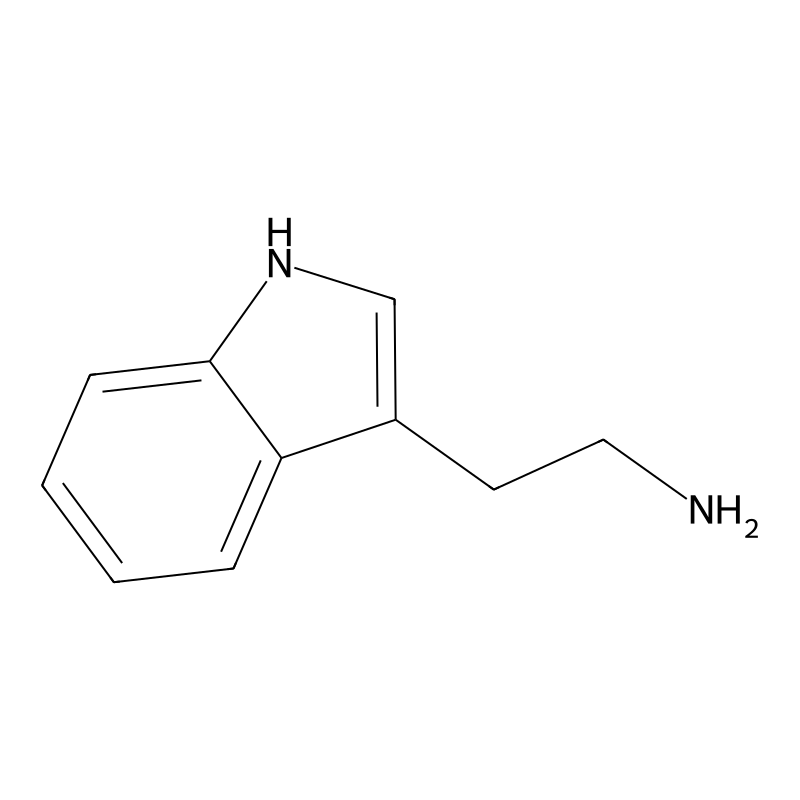Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pentapotassium bis(peroxymonosulphate) bis(sulphate), also known as potassium peroxymonosulfate triple salt or Oxone®, is a chemical compound with the formula K5H3(SO4)(SO5)2. It holds potential applications in various scientific research fields due to its unique properties, including:
- Strong oxidizing agent: It readily releases an oxygen atom, making it a valuable tool in various oxidation reactions for organic and inorganic synthesis [].
- Disinfectant and biocide: Its oxidizing power allows it to inactivate bacteria, viruses, and other microorganisms, finding applications in water treatment and disinfection research [].
- Environmental remediation: It can degrade pollutants like organic dyes and pharmaceuticals in contaminated water and soil, making it a potential tool for environmental remediation research [].
Organic Synthesis:
In organic synthesis, Pentapotassium bis(peroxymonosulphate) bis(sulphate) finds applications in various reactions, including:
- Epoxidation of alkenes: It can convert alkenes (double carbon bonds) to epoxides (cyclic ethers) with high selectivity [].
- Oxidation of alcohols: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively [].
- Selective oxidation of functional groups: Its ability to selectively oxidize specific functional groups makes it valuable for synthesizing complex organic molecules [].
Environmental Research:
The oxidizing capabilities of Pentapotassium bis(peroxymonosulphate) bis(sulphate) make it a potential tool for environmental remediation research:
- Degradation of organic pollutants: It can degrade various organic pollutants such as dyes, pharmaceuticals, and pesticides in contaminated water and soil [].
- Microbial control: Its biocidal properties can be utilized for research on controlling harmful microorganisms in water treatment and environmental disinfection [].
Other Research Applications:
Beyond the mentioned areas, Pentapotassium bis(peroxymonosulphate) bis(sulphate) finds applications in other research fields, including:
Potassium peroxymonosulfate triple salt is a manufactured product, not typically found naturally. It is a white, odorless, crystalline solid widely used as a stable and relatively safe oxidant in various scientific research applications.
This compound plays a significant role in various research fields due to its strong oxidizing properties. Some notable examples include:
- Organic synthesis: Oxone® is used as an oxidant in various organic reactions, such as the conversion of aldehydes to carboxylic acids or esters.
- Environmental research: It is employed in wastewater treatment for the degradation of organic pollutants and odor control.
- Analytical chemistry: Oxone® finds use in the study of fading mechanisms of artist's colorants.
Molecular Structure Analysis
The potassium peroxymonosulfate triple salt has a complex molecular structure. It consists of three different components:
- Potassium peroxymonosulfate (KHSO₅): This is the core oxidizing agent, containing a peroxymonosulfate (HSO₅) group.
- Potassium hydrogen sulfate (KHSO₄): This component contributes to the acidic nature of the compound.
- Potassium sulfate (K₂SO₄): This acts as a stabilizing agent, enhancing the shelf life and handling characteristics of the overall compound [].
The specific arrangement of these components within the crystal structure is not fully elucidated, but it's believed to involve hydrogen bonding interactions between the different sulfate groups and potassium cations.
Chemical Reactions Analysis
Synthesis
Decomposition
Oxone® decomposes upon heating, releasing oxygen gas and forming potassium sulfate:
2K₅H₃O₁₈S₄ (s) → 5K₂SO₄ (s) + 9O₂ (g) + 3H₂O (g) ΔH° > 0
Other Relevant Reactions
As an oxidizing agent, potassium peroxymonosulfate triple salt participates in numerous oxidation reactions specific to the research context. For instance, it can oxidize organic pollutants in wastewater treatment or convert aldehydes to carboxylic acids in organic synthesis. The specific balanced equation would depend on the reacting species involved.
Physical And Chemical Properties Analysis
- Appearance: White, odorless, crystalline solid.
- Melting point: Decomposes above 100°C.
- Boiling point: Not applicable, decomposes before boiling.
- Solubility: Highly soluble in water.
- Stability: Stable under normal storage conditions, decomposes upon heating.
The oxidizing property of potassium peroxymonosulfate triple salt arises from the peroxymonosulfate (HSO₅) group. This group readily transfers oxygen to other molecules, undergoing reduction itself. The specific mechanism of action depends on the reacting species involved in the research context.
- Oxidizing agent: It can ignite flammable materials upon contact.
- Skin and eye irritant: Contact with skin or eyes can cause irritation.
- Mild respiratory irritant: Inhalation of dust can irritate the respiratory tract.
Safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound. It's also crucial to store it in a cool, dry place away from flammable materials.
Data Source:
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H272 (80%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H290 (20%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (20%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Oxidizer;Corrosive;Irritant;Health Hazard








